molecular formula C14H17NO3 B2931844 1-(2-Phenylacetyl)piperidine-3-carboxylic acid CAS No. 1017381-24-6

1-(2-Phenylacetyl)piperidine-3-carboxylic acid

Cat. No.: B2931844
CAS No.: 1017381-24-6
M. Wt: 247.294
InChI Key: POFNOURPIVBRIP-UHFFFAOYSA-N
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Description

1-(2-Phenylacetyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a phenylacetyl group at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring.

Properties

IUPAC Name

1-(2-phenylacetyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(9-11-5-2-1-3-6-11)15-8-4-7-12(10-15)14(17)18/h1-3,5-6,12H,4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFNOURPIVBRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017381-24-6
Record name 1-(2-phenylacetyl)piperidine-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine with phenylacetyl chloride under basic conditions to form the intermediate 1-(2-Phenylacetyl)piperidine. This intermediate is then subjected to carboxylation to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-Phenylacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The scientific literature provides limited information on the specific applications of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid. However, the available data allows for a discussion of its potential applications based on its chemical properties and related research.

Chemical Properties and Characteristics
this compound has the molecular formula C14H17NO3C_{14}H_{17}NO_3 and a molecular weight of 247.29 . The compound should be stored sealed in a dry environment at 2-8°C .

Potential Applications

  • Pharmaceutical Research
    • P2Y14 Receptor Antagonists Piperidine derivatives have been explored as P2Y14 receptor antagonists . Modifications of phenyl-piperidine compounds with piperidine bridging moieties can modulate receptor affinity and hydrophobicity . These compounds have shown potential in treating conditions like asthma .
    • Bridged Piperidine Derivatives Bridged piperidine derivatives can enhance drug-like physicochemical properties by increasing the molecule's three-dimensional character and potentially lowering lipophilicity. This is valuable in drug design .
  • ** изучение карциногенных гетероциклических аминов**
    • ** предшественники HCA** Креатин и/или креатинин являются важными предшественниками канцерогенных гетероциклических аминов (HCA) .
    • Фактор образования HCA Диета, а не добавки с креатином, была основным фактором, ответственным за образование HCA .

Case Studies and Research Findings

  • ** исследование креатина** Исследование, посвященное изучению острых и хронических эффектов добавок креатина в низких и высоких дозах на выработку HCA у здоровых людей . В этом исследовании добавки креатина не вызывали значительного увеличения образования HCA .
  • ** исследование PhIP** Исследована биодоступность и биореактивность канцерогенного гетероциклического амина [2-14C]2-амино-1-метил-6-фенил-имидазо[4,5-b]пиридина (PhIP) с помощью масс-спектрометрии ускорителя (AMS) . Биологический период полувыведения PhIP составил 1 час, 90% дозы выводилось с мочой .

Дополнительные соображения

  • Внутримолекулярные водородные связи, сильные внутримолекулярные водородные связи наблюдались в производных пиперидин-3-карбоновой кислоты .
  • Токсичность. 1-(2-Фенилацетил)пиперидин-3-карбоновая кислота может причинить вред при проглатывании и вызывает раздражение кожи .

Mechanism of Action

The mechanism of action of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Piperidine-3-carboxylic acid derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 1-Position Molecular Formula Molecular Weight CAS Number Key Features/Applications
1-(2-Phenylacetyl)piperidine-3-carboxylic acid 2-Phenylacetyl C₁₄H₁₅NO₃ 245.28 g/mol Not provided Discontinued; structural analog for protein interaction studies
1-Acetylpiperidine-3-carboxylic acid Acetyl C₈H₁₃NO₃ 171.19 g/mol 111479-21-1 Nipecotic acid derivative; potential GABA uptake inhibition
RPR260243 3-(6-Methoxyquinolin-4-yl)-3-oxo-propyl and trifluorophenyl-propargyl C₂₇H₂₂F₃NO₃ 465.47 g/mol Not provided hERG1 potassium channel activator; slows cardiac action potential deactivation
1-(3-Nitrobenzenesulfonyl)piperidine-3-carboxylic acid 3-Nitrobenzenesulfonyl C₁₂H₁₄N₂O₆S 314.32 g/mol 321970-60-9 Pharmaceutical intermediate; sulfonyl groups enhance metabolic stability
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid Furan-2-carbonyl C₁₁H₁₃NO₄ 223.23 g/mol 436093-09-3 Solubility >43.2 µg/mL (pH 7.4); heterocyclic substituent improves bioavailability
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid Thiadiazole-carbonyl C₁₀H₁₃N₃O₃S 255.29 g/mol 1042646-68-3 Heterocyclic building block; used in protease inhibitor design

Key Observations

Substituent Effects on Bioactivity: Phenylacetyl Group (Target Compound): The 2-phenylacetyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability but could limit solubility. Sulfonyl Groups (e.g., 3-Nitrobenzenesulfonyl): Enhance metabolic stability and are common in protease inhibitors. The nitro group may facilitate electron-deficient interactions in enzyme active sites . Heterocyclic Moieties (Furan, Thiadiazole): Improve solubility and target binding. For example, the furan derivative exhibits moderate aqueous solubility (>43.2 µg/mL), making it suitable for in vitro assays .

Pharmacological Profiles: RPR260243: Demonstrates voltage-dependent modulation of hERG1 channels, a mechanism distinct from blockaders. This highlights the role of bulky substituents in altering ion channel kinetics .

Synthetic Utility: Boc-protected analogs (e.g., 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid) are intermediates in peptide synthesis, enabling selective deprotection for further functionalization .

Biological Activity

Overview

1-(2-Phenylacetyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a piperidine ring substituted with a phenylacetyl group and a carboxylic acid functional group. This specific substitution pattern is believed to play a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. The compound has shown varying degrees of effectiveness against different bacterial strains. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) reported as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis50

These results suggest that the compound could be further developed as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound's cytotoxic effects were compared to the reference drug bleomycin, showing promising results:

Cell Line IC50 (µM)
FaDu15
Control (Bleomycin)20

The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further research in cancer therapy.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, influencing various biochemical processes such as cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of multiple pathogens. The study utilized agar-well diffusion methods to assess effectiveness against clinical isolates.
  • Anticancer Research : Research involving the treatment of FaDu cells with varying concentrations of the compound indicated a dose-dependent increase in apoptosis markers, suggesting potential for development as an anticancer drug.

Q & A

Q. What are the recommended synthetic routes for 1-(2-phenylacetyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis approach is commonly employed for piperidine-carboxylic acid derivatives. For example, palladium-catalyzed coupling reactions (e.g., using tert-butyl XPhos and cesium carbonate) under inert atmospheres at 40–100°C have been utilized for structurally analogous compounds . Optimization involves adjusting reaction time (5.5–17 hours), temperature gradients, and purification methods (e.g., recrystallization or column chromatography). Monitoring intermediates via LC-MS or NMR ensures stepwise fidelity .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm backbone connectivity and substituent placement.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC with UV/Vis or ELSD detection to assess purity (≥95% is typical for research-grade compounds) .
  • FTIR to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is likely stable in anhydrous DMSO or ethanol at –20°C, based on analogous piperidine-carboxylic acids. Avoid aqueous buffers with extreme pH, as ester or amide bonds in related structures hydrolyze under acidic/basic conditions . Use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity variability : Reproduce experiments using batches validated by orthogonal methods (e.g., HPLC + NMR) .
  • Assay conditions : Standardize cell lines, buffer compositions, and incubation times. For example, esterase activity in cell lysates may hydrolyze acetyl groups, altering pharmacodynamics .
  • Structural analogs : Compare data with compounds like 1-(6-cyano-4-pyrimidinyl)piperidine-4-carboxylic acid, noting substituent effects on target binding .

Q. What strategies are effective for improving the metabolic stability of this compound?

  • Bioisosteric replacement : Substitute the phenylacetyl group with heterocyclic moieties (e.g., pyrazine or pyridine) to reduce CYP450-mediated oxidation .
  • Prodrug design : Convert the carboxylic acid to an ethyl ester, as seen in methyl ester analogs, to enhance membrane permeability .
  • Deuterium labeling : Stabilize vulnerable C-H bonds (e.g., α to carbonyl groups) to slow hepatic clearance .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to direct stereoselective ring closure in piperidine formation .
  • Asymmetric catalysis : Employ palladium complexes with chiral ligands (e.g., BINAP) for enantioselective coupling, as demonstrated in related tert-butyl-protected derivatives .
  • Dynamic resolution : Leverage differential crystallization of diastereomeric salts (e.g., with L-tartaric acid) .

Q. What computational methods aid in predicting physicochemical properties?

  • LogP calculation : Use PubChem’s XLogP3 algorithm to estimate hydrophobicity (~1.5–2.5 for similar compounds) .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS or AutoDock .
  • DFT studies : Analyze conformational stability of the piperidine ring and substituent electronic effects .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological assays?

  • Quality control (QC) protocols : Mandate NMR and LC-MS profiling for all synthetic batches .
  • Negative controls : Include structurally related inactive analogs (e.g., 1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid) to validate target specificity .
  • Collaborative validation : Share samples with independent labs to confirm activity trends .

Q. What analytical techniques are critical for detecting degradation products?

  • Stability-indicating HPLC : Use gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate degradation peaks .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions .
  • LC-HRMS/MS : Identify degradation fragments via accurate mass and MS² spectral matching .

Theoretical and Framework-Based Questions

Q. How can researchers align studies on this compound with broader pharmacological theories?

  • Structure-activity relationship (SAR) models : Map substituent effects to activity trends in related piperidine derivatives (e.g., 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid) .
  • Kinetic theory : Apply Michaelis-Menten principles to enzyme inhibition assays, using Lineweaver-Burk plots to determine inhibition type .
  • Systems biology : Integrate omics data (e.g., transcriptomics/proteomics) to contextualize multi-target effects .

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